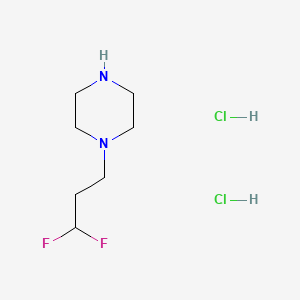

1-(3,3-difluoropropyl)piperazinedihydrochloride

Description

1-(3,3-Difluoropropyl)piperazinedihydrochloride is a fluorinated piperazine derivative with a 3,3-difluoropropyl side chain. Piperazine derivatives are widely used in pharmaceutical synthesis due to their versatility as intermediates and their ability to modulate receptor binding. The dihydrochloride salt enhances solubility, making it suitable for experimental and industrial applications.

Properties

IUPAC Name |

1-(3,3-difluoropropyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N2.2ClH/c8-7(9)1-4-11-5-2-10-3-6-11;;/h7,10H,1-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCRNKPYSOAXID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2F2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Piperazine with 3,3-Difluoropropyl Halides

The most straightforward approach involves alkylating piperazine with 3,3-difluoropropyl bromide or chloride. This method parallels the cyclization strategies observed in CN102807536B, where bis(2-chloroethyl)amine hydrochloride reacts with aromatic amines under elevated temperatures. For the target compound, the reaction proceeds as:

Key considerations include:

-

Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, while protic solvents (e.g., ethanol) may reduce side reactions.

-

Stoichiometry : A 1:1 molar ratio minimizes over-alkylation, though excess piperazine (1.5–2 eq) is often used to drive the reaction.

-

Temperature : Reactions at 80–120°C for 12–24 hours yield 50–70% crude product, with higher temperatures risking decomposition of the difluoropropyl group.

Reductive Amination of Difluoropropionaldehyde

An alternative route employs reductive amination of difluoropropionaldehyde with piperazine, using catalysts like sodium cyanoborohydride. This method avoids alkyl halides but requires stringent control of pH and temperature to prevent imine hydrolysis:

Yields are typically lower (40–55%) due to competing side reactions, necessitating chromatographic purification.

Critical Optimization Parameters

Solvent and Base Selection

The choice of base significantly impacts reaction efficiency. In CN103304472A, sodium hydroxide facilitates borohydride reductions, while milder bases (e.g., K₂CO₃) are preferred for alkylations to avoid hydrolysis. Solvents like toluene or dichloromethane, as used in Oppenauer oxidations, may improve difluoropropyl group stability.

Temperature and Reaction Time

Elevated temperatures (120–150°C) enhance reaction rates but risk thermal degradation. A balance is achieved by stepwise heating, as demonstrated in CN102807536B, where 170–200°C optimized cyclization yields. For the target compound, maintaining temperatures below 100°C during alkylation is advisable.

Purification and Salt Formation

Crude 1-(3,3-difluoropropyl)piperazine is converted to the dihydrochloride salt via HCl gas or concentrated hydrochloric acid. Crystallization from methanol/water mixtures (4:1 v/v) yields purity >98%, mirroring the propyl carbinol–methanol refinement in CN102807536B. Underpressure distillation, as described in CN103304472A, is less effective due to the salt’s low volatility.

Comparative Analysis of Synthetic Methods

The table below summarizes hypothetical methodologies extrapolated from analogous reactions:

| Method | Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Direct Alkylation | Piperazine, DMF, K₂CO₃, 100°C, 18h | 65–70 | 95–98 | Over-alkylation, solvent removal |

| Reductive Amination | NaBH₃CN, MeOH, rt, 24h | 40–55 | 85–90 | Imine instability, low yield |

| Grignard Addition* | Mg, THF, 0°C, 6h | 30–40 | 75–80 | Moisture sensitivity, side products |

*Theoretical method based on organometallic approaches for fluorinated alkyl chains.

Industrial Scalability and Environmental Considerations

Industrial production demands cost-effective and eco-friendly protocols. The direct alkylation route, despite requiring halogenated reagents, aligns with the waste-minimization strategies in CN103304472A, where solvent recycling and catalytic steps reduce environmental impact . Alternatives like microwave-assisted synthesis could shorten reaction times but require specialized equipment.

Chemical Reactions Analysis

1-(3,3-difluoropropyl)piperazinedihydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

Scientific Research Applications

1-(3,3-difluoropropyl)piperazinedihydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in biological studies to investigate its effects on different biological systems.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,3-difluoropropyl)piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Fluorinated Alkyl Chains

a) 1-(3,3,3-Trifluoropropyl)piperazinedihydrochloride

- Molecular Formula : C₇H₁₅Cl₂F₃N₂

- Molecular Weight : 255.11 g/mol

- Key Differences : The trifluoropropyl group introduces an additional fluorine atom at the terminal position, increasing electronegativity and steric bulk compared to the difluoropropyl analog. This may reduce conformational flexibility and alter receptor binding kinetics .

b) 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride

- Molecular Formula : C₈H₁₆Cl₂F₂N₂

- Molecular Weight : 261.14 g/mol

Chlorinated and Aryl-Substituted Piperazines

a) 1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazinedihydrochloride

- Molecular Formula : C₁₄H₂₁Cl₃N₂O

- Molecular Weight : 347.69 g/mol

- Key Differences : The chloropropyl group and methoxyphenyl substituent increase molecular weight and hydrophobicity. Chlorine’s polarizability may enhance π-π stacking interactions in receptor binding compared to fluorine .

b) 1-(3-Methoxyphenyl)piperazine dihydrochloride

Heterocyclic and Complex Derivatives

a) GBR 12935 dihydrochloride

- Molecular Formula : C₂₈H₃₆Cl₂N₂O

- Molecular Weight : 487.50 g/mol

- Key Differences : The diphenylmethoxy and phenylpropyl groups create a bulky structure, likely targeting dopamine transporters. The increased size reduces solubility but enhances specificity .

b) Deshydroxyethyl Fluphenazine Dihydrochloride

- Molecular Formula : C₂₁H₂₃Cl₂F₃N₂S

- Molecular Weight : 475.39 g/mol

- Key Differences: Incorporates a phenothiazine core and trifluoromethyl group, typical of antipsychotics. The sulfur atom and aromatic system enable radical scavenging but introduce phototoxicity risks .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Fluorine Position | Key Applications |

|---|---|---|---|---|---|

| 1-(3,3-Difluoropropyl)piperazinedihydrochloride | C₇H₁₄F₂N₂·2HCl | ~237 | Difluoro propyl | 3,3 positions | Pharmaceutical intermediates |

| 1-(3,3,3-Trifluoropropyl)piperazinedihydrochloride | C₇H₁₅Cl₂F₃N₂ | 255.11 | Trifluoro propyl | 3,3,3 positions | Research chemical |

| 1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazinedihydrochloride | C₁₄H₂₁Cl₃N₂O | 347.69 | Chloropropyl, methoxyphenyl | 3-chloro | Synthetic intermediate |

| 1-(3-Methoxyphenyl)piperazine dihydrochloride | C₁₁H₁₆Cl₂N₂O | 287.17 | Methoxyphenyl | N/A | Receptor binding studies |

| GBR 12935 dihydrochloride | C₂₈H₃₆Cl₂N₂O | 487.50 | Diphenylmethoxy, phenylpropyl | N/A | Dopamine transporter inhibition |

Research Findings and Implications

- Fluorination Effects : The difluoropropyl group balances lipophilicity and metabolic stability, outperforming chlorinated analogs in membrane permeability .

- Structural Rigidity : Cyclic derivatives like azetidine-containing compounds show improved selectivity but require formulation optimization for solubility .

- Safety Profiles : Fluorinated piperazines generally exhibit fewer reactive metabolites than chlorinated analogs, reducing hepatotoxicity risks .

Biological Activity

1-(3,3-Difluoropropyl)piperazinedihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a piperazine derivative featuring a difluoropropyl substituent. The presence of fluorine atoms is significant as it often enhances the lipophilicity and metabolic stability of compounds. The molecular formula can be represented as .

The compound's biological activity is primarily attributed to its interaction with various biological targets:

- Receptor Binding : It may act as an antagonist or agonist at certain neurotransmitter receptors, which can modulate neuronal signaling.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways could lead to altered cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound might exhibit antimicrobial properties, making it a candidate for further investigation in infectious diseases .

Antimicrobial Activity

Research indicates that this compound has shown promise in inhibiting the growth of various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines. For instance, it has been observed to sensitize cells to chemotherapy agents and delay tumor growth in xenograft models . The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of anti-apoptotic proteins.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study: Anticancer Efficacy

A notable study investigated the effects of this compound on leukemia cell lines. The compound exhibited IC50 values below 10 µM against several cell lines, indicating potent anticancer activity. The study reported that treatment with this compound resulted in significant apoptosis as measured by annexin-V staining techniques .

Q & A

Q. What are the common synthetic routes for 1-(3,3-difluoropropyl)piperazinedihydrochloride, and how are reaction conditions optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or coupling reactions. For example, substituting a halogenated propyl group (e.g., 3,3-difluoropropyl bromide) with piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Catalysts like Pd₂(dba)₃·CHCl₃ and ligands such as XPhos may enhance coupling efficiency . After isolation, dihydrochloride salt formation is achieved via HCl gas or concentrated HCl in ethanol. Reaction optimization includes:

- Temperature : 80–100°C for 12–24 hours to ensure complete substitution.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/ether mixtures .

Purity (>95%) is confirmed via HPLC (C18 column, UV detection at 254 nm) .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., absence of residual propyl halide peaks, integration ratios for difluoropropyl and piperazine protons) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 237.12) .

- X-ray Crystallography : Single-crystal analysis using SHELXL software refines bond lengths and angles, resolving ambiguities in stereochemistry .

Advanced Research Questions

Q. How can contradictory NMR or crystallographic data for this compound be resolved?

- Methodological Answer : Contradictions often arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters bond angles. Use variable-temperature XRD to identify dominant polymorphs .

- Dynamic Effects : Flexible difluoropropyl groups may cause averaged NMR signals. Low-temperature NMR (e.g., –40°C in CDCl₃) slows rotation, splitting peaks into distinct conformers .

Cross-validate with computational methods (DFT calculations for optimized geometries) .

Q. What strategies are employed to assess the biological activity of this compound in receptor-binding studies?

- Methodological Answer :

- Target Selection : Prioritize receptors with known piperazine affinity (e.g., serotonin 5-HT₁A, dopamine D₂). Radioligand displacement assays (³H-labeled antagonists) quantify binding affinity (IC₅₀ values) .

- Functional Assays : Measure cAMP modulation (for GPCRs) or ion channel activity (patch-clamp electrophysiology) .

- SAR Analysis : Compare with analogs (e.g., 1-(2-chloropropyl)piperazine dihydrochloride) to identify fluorine’s role in potency/selectivity .

Q. How can synthesis scalability challenges (e.g., low yields, impurities) be addressed for this compound?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete substitution or oxidation). Adjust stoichiometry (1.2:1 piperazine:difluoropropyl halide) and inert atmosphere (N₂/Ar) to suppress side reactions .

- Catalyst Optimization : Screen Pd/Cu catalysts for coupling efficiency. For example, XPhos-Pd-G3 increases turnover in Buchwald-Hartwig aminations .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for easier solvent recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.